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Compound of Interest

Compound Name: (+)-Bufuralol

Cat. No.: B13416817

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Bufuralol is the dextrorotatory enantiomer of Bufuralol, a non-selective [3-adrenergic
receptor antagonist with partial agonist activity.[1][2] It is a well-established probe substrate for
the cytochrome P450 2D6 (CYP2D6) enzyme, making it a critical tool in drug metabolism and
pharmacokinetic studies.[3] This technical guide provides a comprehensive overview of the
chemical properties, structure, and relevant experimental methodologies for (+)-Bufuralol.

Chemical Structure and Stereochemistry

The chemical structure of Bufuralol features a benzofuran ring system linked to a substituted
ethanolamine side chain. The molecule possesses a single chiral center at the carbon atom
bearing the hydroxyl group, giving rise to two enantiomers: (R)-(+)-Bufuralol and (S)-(-)-
Bufuralol. The B-adrenergic blocking activity resides mainly in the (-)-isomer.[1]

IUPAC Name: (R)-2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol
Key Functional Groups:
o Benzofuran: A bicyclic aromatic ether.

e Secondary Amine: The tert-butylamino group.
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e Secondary Alcohol: The hydroxyl group on the ethanolamine side chain.

Physicochemical Properties

Quantitative data for the specific (+)-enantiomer of Bufuralol are not readily available in publicly

accessible literature. The majority of reported data pertains to the racemic mixture ( (z)-

Bufuralol) or its hydrochloride salt. The following tables summarize the available data.

Table 1. General Chemical Properties of Bufuralol

Property Value Source(s)
Molecular Formula C16H23NO2 [4]
Molecular Weight 261.36 g/mol [4115]
Boiling Point 393.2 °C at 760 mmHg

Table 2: Properties of (x)-Bufuralol Hydrochloride
Property Value Source(s)
Molecular Formula C16H24CINO2 [6]
Molecular Weight 297.82 g/mol [7]
Melting Point 143-146 °C
Form Solid

Table 3: Solubility of (x)-Bufuralol Hydrochloride
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Solvent Solubility Source(s)
Water Soluble

Methanol Soluble

Ethanol 15 mg/mL [8]
Dimethylformamide (DMF) 15 mg/mL [8]
Dimethyl sulfoxide (DMSO) 10 mg/mL [8]

PBS (pH 7.2) 5 mg/mL [8]

Experimental Protocols

Detailed experimental protocols for determining the fundamental physicochemical properties of
(+)-Bufuralol are provided below. These are generalized methods that can be adapted for this
specific compound.

Melting Point Determination
Methodology: Capillary Melting Point Method

o Sample Preparation: A small amount of finely powdered, dry (+)-Bufuralol is packed into a
capillary tube to a height of 2-3 mm.

o Apparatus: A calibrated melting point apparatus is used.

e Procedure:

o

The capillary tube is placed in the heating block of the apparatus.

[¢]

The sample is heated rapidly to a temperature approximately 15-20°C below the expected
melting point.

[¢]

The heating rate is then reduced to 1-2°C per minute.

[e]

The temperature at which the first drop of liquid appears is recorded as the beginning of
the melting range.
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o The temperature at which the entire sample becomes a clear liquid is recorded as the end
of the melting range.

» Purity Indication: A sharp melting range (typically < 1°C) is indicative of a pure compound.

Solubility Determination
Methodology: Shake-Flask Method

Preparation of Saturated Solution: An excess amount of (+)-Bufuralol is added to a known
volume of the desired solvent (e.g., water, ethanol) in a sealed flask.

Equilibration: The flask is agitated at a constant temperature (e.g., 25°C) for a sufficient
period (typically 24-48 hours) to ensure equilibrium is reached.

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the
undissolved solid from the solution.

Quantification: A known volume of the clear supernatant is carefully removed and diluted.
The concentration of (+)-Bufuralol in the diluted sample is determined using a suitable
analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid
Chromatography (HPLC).

Calculation: The solubility is calculated from the measured concentration and the dilution
factor.

pKa Determination

Methodology: Potentiometric Titration

Sample Preparation: A precise weight of (+)-Bufuralol is dissolved in a known volume of a
suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol if aqueous
solubility is low). The solution should be of a known concentration.

Apparatus: A calibrated pH meter with a suitable electrode and a burette for the titrant.

Titration:
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o The solution of (+)-Bufuralol is titrated with a standardized solution of a strong acid (e.g.,
HCI) or a strong base (e.g., NaOH).

o The pH of the solution is recorded after each incremental addition of the titrant.

o Data Analysis:
o Aftitration curve is generated by plotting the pH versus the volume of titrant added.
o The equivalence point is determined from the inflection point of the curve.

o The pKa is the pH at which half of the compound is ionized. This corresponds to the pH at
the half-equivalence point on the titration curve.

Signaling and Metabolic Pathways
B-Adrenergic Receptor Blockade

As a B-adrenergic antagonist, (+)-Bufuralol competitively inhibits the binding of endogenous
catecholamines, such as norepinephrine and epinephrine, to 3-adrenergic receptors.[9] This
blockade prevents the activation of the Gs protein-coupled signaling cascade.
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Caption: -Adrenergic receptor signaling pathway and its inhibition by Bufuralol.

Metabolic Pathway: CYP2D6-Mediated Hydroxylation
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The primary metabolic pathway of Bufuralol is the 1'-hydroxylation of the ethyl group, a reaction
predominantly catalyzed by the CYP2D6 enzyme in the liver.[3][10] This metabolic step is a key
determinant of Bufuralol's pharmacokinetic profile.
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Bufuralol

1'-Hydroxybufuralol
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1. Preparation

Prepare Reagents:
- Human Liver Microsomes (HLM) or recombinant CYP2D6
- Bufuralol (Substrate)
- Test Compound (Inhibitor)
- NADPH regenerating system
- Buffer (e.g., Potassium Phosphate)

2. Incybation
\

Pre-incubate HLM/CYP2D6, Buffer,
and Test Compound

Y

Initiate reaction by adding Bufuralol
and NADPH regenerating system

Y

Incubate at 37°C

3. Termination & Analysis
Y

Terminate reaction
(e.g., with cold acetonitrile)

\
[Centrifuge to pellet proteir)

\4
Analyze supernatant for
1'-Hydroxybufuralol
(HPLC-Fluorescence or LC-MS/MS)

4. Data Analysis
y

[Calculate rate of metabolite formatiorD

Y

Determine ICso value for the
Test Compound
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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